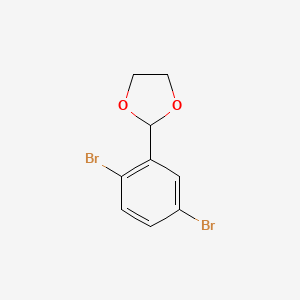

2-(2,5-Dibromophenyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(2,5-dibromophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLACMTYMHWMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Acetal Formation

The most widely reported method for synthesizing 2-(2,5-dibromophenyl)-1,3-dioxolane involves the acid-catalyzed reaction of 2,5-dibromobenzaldehyde with ethylene glycol . This process follows a classic acetal formation mechanism, where the carbonyl group of the aldehyde reacts with the diol to form the dioxolane ring.

Reaction Scheme :

Typical Conditions :

-

Catalyst : -Toluenesulfonic acid (PTSA, 0.1–1.0 mol%) or concentrated hydrochloric acid.

-

Solvent : Toluene or benzene for azeotropic water removal.

-

Temperature : Reflux (110–120°C).

-

Reaction Time : 4–8 hours.

-

Yield : 70–85% after purification via column chromatography or recrystallization.

The use of a Dean-Stark apparatus to remove water is critical for driving the equilibrium toward product formation. This method is favored for its simplicity and reproducibility in laboratory settings.

Alternative Starting Materials

While 2,5-dibromobenzaldehyde is the preferred precursor, other derivatives have been explored:

-

2,5-Dibromoacetophenone : Reacts with ethylene glycol under similar conditions but requires higher temperatures (130–140°C) and longer reaction times (12–16 hours).

-

2,5-Dibromophenyl Glyoxal : Offers faster cyclization but is less commercially accessible.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to enhance heat and mass transfer, reducing reaction times to 1–2 hours while maintaining yields above 80%. Key advantages include:

-

Precise Temperature Control : Mitigates side reactions.

-

Automated Purification : In-line distillation units separate water and unreacted ethylene glycol.

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Catalyst | PTSA | Heterogeneous acid (e.g., Amberlyst®) |

| Reaction Time | 4–8 hours | 1–2 hours |

| Yield | 70–85% | 80–90% |

| Purification | Column Chromatography | Continuous Distillation |

Reaction Optimization

Catalyst Screening

The choice of acid catalyst significantly impacts reaction efficiency:

Table 2: Catalyst Performance in Dioxolane Synthesis

| Catalyst | Temperature (°C) | Yield (%) | Side Products (%) |

|---|---|---|---|

| -Toluenesulfonic Acid | 110 | 85 | <5 |

| Sulfuric Acid | 110 | 78 | 10 |

| Amberlyst® 15 | 120 | 88 | <3 |

Heterogeneous catalysts like Amberlyst® 15 enable easier recovery and reuse, making them ideal for industrial applications.

Solvent Effects

Non-polar solvents (toluene, benzene) outperform polar aprotic solvents (DMF, DMSO) by facilitating water removal. Mixed solvent systems (e.g., toluene/THF) have shown marginal improvements in reaction rates.

Challenges and Mitigation Strategies

Hydrolytic Instability

The dioxolane ring is prone to hydrolysis under acidic or aqueous conditions. Strategies to enhance stability include:

-

Storing the product under anhydrous conditions.

-

Adding Stabilizers : Triethylamine (0.1–0.5 wt%) to neutralize residual acid.

Byproduct Formation

Common byproducts arise from:

-

Incomplete Cyclization : Leads to open-chain acetals.

-

Oxidation : Forms carboxylic acids under oxidative conditions.

Mitigation involves strict temperature control and inert atmosphere (N or Ar).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 20–30 minutes with comparable yields (82–87%). This method is gaining traction in high-throughput laboratories.

Green Chemistry Approaches

Recent studies explore:

-

Biocatalysts : Lipases for enantioselective synthesis (limited to chiral derivatives).

-

Solvent-Free Systems : Melt reactions with excess ethylene glycol, though yields remain suboptimal (60–65%).

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dibromophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenyl derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to reflux)

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvent (e.g., tetrahydrofuran), temperature (room temperature to reflux)

Major Products:

Substitution: Substituted phenyl dioxolanes

Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

Reduction: Phenyl derivatives

Scientific Research Applications

2-(2,5-Dibromophenyl)-1,3-dioxolane has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.

Chemical Biology: Utilized in the study of biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(2,5-Dibromophenyl)-1,3-dioxolane depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In materials science, its electronic properties are exploited to develop new materials. In pharmaceutical research, its interactions with biological targets are studied to understand its potential therapeutic effects.

Molecular Targets and Pathways:

Organic Synthesis: Reacts with various nucleophiles and electrophiles to form new chemical bonds.

Materials Science: Interacts with other components in materials to modify their electronic or optical properties.

Pharmaceutical Research: Binds to specific biological targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-(2,5-Dibromophenyl)-1,3-dioxolane, with data derived from the evidence:

Key Comparative Insights

Substituent Effects on Reactivity and Stability

- Bromine vs. Methoxy Groups : Bromine substituents (as in this compound) increase steric bulk and electron-withdrawing effects compared to methoxy groups (e.g., 2-(2,5-dimethoxyphenyl)-1,3-dioxolane). This difference may influence reactivity in cross-coupling reactions or metabolic pathways .

- Metabolic Stability : Doxophylline, a pharmaceutically relevant dioxolane, undergoes minimal metabolism (95% parent compound recovery), with oxidation primarily at the dioxolane ring. Brominated analogs like this compound may exhibit enhanced metabolic stability due to reduced enzymatic accessibility .

Physical and Spectral Properties

- NMR Profiles : The ¹H and ¹³C NMR spectra of related compounds (e.g., 2-(2,5-dimethoxyphenyl)-1,3-dioxolane) reveal distinct shifts for dioxolane protons (δ ~3.6–4.6 ppm) and aromatic protons, aiding structural elucidation .

- Mass Spectrometry : High-resolution mass data (e.g., ) confirm molecular formulas and purity, a critical step in characterizing brominated derivatives .

Biological Activity

2-(2,5-Dibromophenyl)-1,3-dioxolane is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The 1,3-dioxolane structure is notable for its versatility in organic synthesis and its ability to exhibit various biological effects depending on its substituents. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

- Chemical Formula : C9H6Br2O2

- Molecular Weight : 292.95 g/mol

- CAS Number : 139194-78-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through the acetalization of dibromophenol with a suitable diol in the presence of an acid catalyst.

Biological Activity Overview

Research has indicated that compounds containing the 1,3-dioxolane moiety often exhibit a broad spectrum of biological activities. The following subsections detail specific findings related to the antibacterial and antifungal properties of this compound.

Antibacterial Activity

A study investigating various dioxolane derivatives revealed that many exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentration (MIC) values for selected bacteria:

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 | |

| Pseudomonas aeruginosa | 250 - 500 | |

| Escherichia coli | No activity |

The compound demonstrated particularly strong activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. The results from antifungal screenings are summarized in Table 2:

| Compound | Fungi | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 500 - 1000 |

The compound exhibited significant antifungal activity against Candida albicans, indicating its potential use in treating fungal infections.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial growth and survival. This interaction could lead to inhibition of cell wall synthesis or interference with metabolic pathways critical for bacterial and fungal proliferation.

Case Studies

Recent studies have focused on the synthesis and evaluation of new dioxolane derivatives for their biological activities. For instance:

- A series of dioxolanes were synthesized and tested for their antibacterial and antifungal properties. The results indicated that structural modifications significantly influenced their activity profiles.

- In vivo studies are needed to further elucidate the pharmacokinetics and therapeutic efficacy of these compounds in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,5-Dibromophenyl)-1,3-dioxolane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of a phenyl-dioxolane precursor under acidic or catalytic conditions. For example, analogous brominated dioxolanes are synthesized via nucleophilic substitution or coupling reactions using bromine sources (e.g., NBS or Br₂) in polar aprotic solvents like DMF or THF. Acid catalysts (e.g., H₂SO₄) may enhance ring formation . Optimization requires controlled temperature (0–25°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the dioxolane ring and aryl groups. For example, ¹H NMR peaks for analogous compounds appear at δ 4.2–5.0 ppm (dioxolane protons) and δ 7.0–8.0 ppm (aryl protons) .

- IR Spectroscopy : Confirms ether (C-O-C) stretching (~1100 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at ~353 g/mol for C₉H₇Br₂O₂) .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., Br⋯Br or C–H⋯O) influence the crystallographic packing of halogenated dioxolanes?

- Methodological Answer : X-ray crystallography reveals that Br⋯Br contacts (3.4–3.6 Å) and C–H⋯O hydrogen bonds stabilize crystal lattices in brominated dihydrofurans and dioxolanes. For example, in 3,4-dibromo-2,5-dihydrofuran derivatives, these interactions dictate monoclinic or orthorhombic packing . Computational tools (e.g., Mercury, CrystalExplorer) model these interactions to predict polymorphism .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations show that electron-withdrawing bromine atoms activate specific positions on the aryl ring. For example, in 2-(3-bromo-2-fluorophenyl)-1,3-dioxolane, fluorine’s inductive effect directs nucleophiles to the para-bromine position. Kinetic studies (e.g., monitoring reaction rates via HPLC) validate computational predictions .

Q. How can this compound serve as a precursor for bioactive derivatives?

- Methodological Answer : The bromine atoms enable Suzuki-Miyaura cross-coupling to introduce pharmacophores. For example:

- Step 1 : Pd-catalyzed coupling with aryl boronic acids generates biaryl derivatives.

- Step 2 : Post-functionalization (e.g., oxidation of dioxolane to ketone) enhances biological activity .

- Biological Assays : Test derivatives for kinase inhibition or antimicrobial activity using enzyme-linked immunosorbent assays (ELISA) or MIC tests .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for halogenated dioxolanes: How to resolve experimental inconsistencies?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Solutions include:

- Recrystallization : Use solvent pairs (e.g., hexane/ethyl acetate) to isolate pure crystals.

- DSC Analysis : Differential scanning calorimetry identifies polymorph transitions .

- Collaborative Validation : Cross-check data with independent labs using identical synthetic protocols .

Methodological Tools for Advanced Studies

Q. Which computational models best predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate transition states for substitution reactions (e.g., Gaussian, ORCA).

- Docking Studies : Predict binding affinity with biological targets (e.g., AutoDock Vina) using the dioxolane as a scaffold .

Q. How to analyze substituent effects on the dioxolane ring’s conformational stability?

- Methodological Answer :

- Variable-Temperature NMR : Observe ring puckering dynamics (e.g., coalescence of proton signals at low temperatures).

- XRD/Neutron Diffraction : Resolve bond angles and torsional strain in crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.